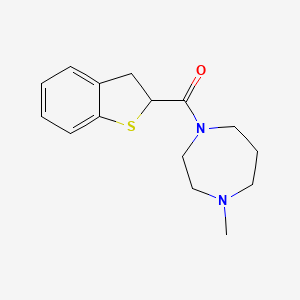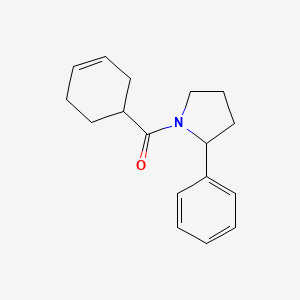
Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as AH-7921 and is a synthetic opioid that has been developed for use in laboratory experiments. The purpose of
Wirkmechanismus
The mechanism of action of Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone involves binding to the mu-opioid receptor and activating the G-protein signaling pathway. This results in the inhibition of neurotransmitter release, which leads to the reduction of pain perception. The activation of the mu-opioid receptor also leads to the release of dopamine, which produces a pleasurable sensation.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone has been found to produce analgesic effects in laboratory animals. It has also been found to produce respiratory depression, sedation, and hypothermia. The compound has a short half-life and is rapidly metabolized by the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone in laboratory experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for investigating the role of the opioid receptor system in pain modulation and addiction. However, one limitation of using this compound is its potential for abuse. It is important to handle this compound with caution and follow strict safety protocols.
Zukünftige Richtungen
There are several future directions for research involving Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone. One direction is to investigate the potential of this compound as a pain medication. Another direction is to investigate the role of the opioid receptor system in addiction and tolerance. Additionally, research could be conducted to develop safer and more effective opioid medications with fewer side effects. Finally, research could be conducted to investigate the potential of this compound as a tool for studying the neurobiology of addiction and pain.
Synthesemethoden
The synthesis method of Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone involves the reaction of cyclohexanone with 2-phenyl-1-pyrrolidinylmethanamine. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and results in the formation of the desired compound. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone has been used in scientific research to study the opioid receptor system. It has been found to have a high affinity for the mu-opioid receptor and a lower affinity for the delta and kappa opioid receptors. This compound has also been used in studies to investigate the role of the opioid receptor system in pain modulation, addiction, and tolerance.
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-(2-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-17(15-10-5-2-6-11-15)18-13-7-12-16(18)14-8-3-1-4-9-14/h1-5,8-9,15-16H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILYCDYZUAKQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B7492339.png)
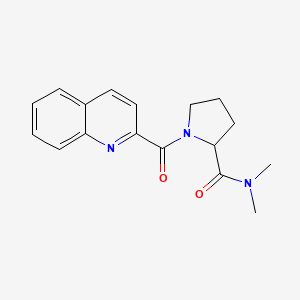



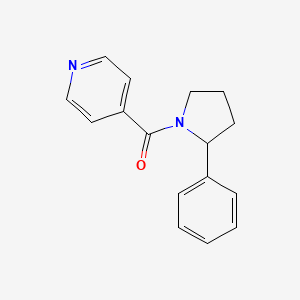
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
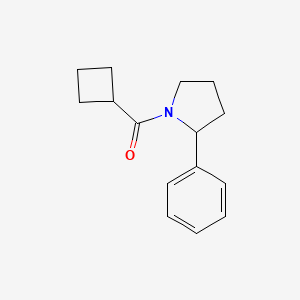
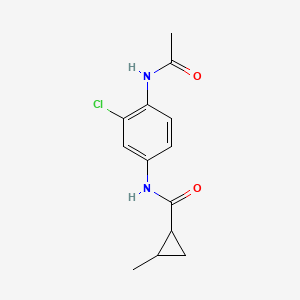
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)

